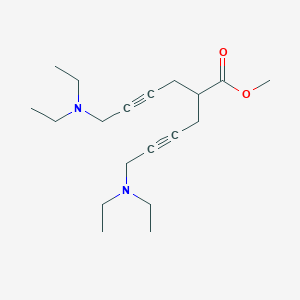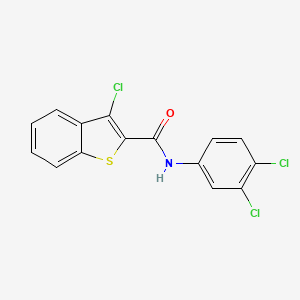![molecular formula C24H17ClN2O2 B11098907 1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11098907.png)
1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE is a complex organic compound that features a phenylhydrazone group, a naphthyl group, and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE typically involves the condensation of 2-naphthyl 4-chlorobenzoate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then stabilized by the naphthyl and chlorobenzoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pH conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoates.
Scientific Research Applications
1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The phenylhydrazone group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The naphthyl and chlorobenzoate groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-(2-{2-[4-(BENZYLOXY)PHENOXY]PROPANOYL}HYDRAZONO)METHYL]-2-NAPHTHYL 4-CHLOROBENZOATE
- 1-{(E)-[Methyl(phenyl)hydrazono]methyl}-2-naphthyl 4-chlorobenzoate
- 1-[(E)-(2-{4-[(4-METHYLBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-NAPHTHYL 4-CHLOROBENZOATE
Uniqueness
1-{[(E)-2-PHENYLHYDRAZONO]METHYL}-2-NAPHTHYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylhydrazone group is particularly reactive, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C24H17ClN2O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
[1-[(E)-(phenylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H17ClN2O2/c25-19-13-10-18(11-14-19)24(28)29-23-15-12-17-6-4-5-9-21(17)22(23)16-26-27-20-7-2-1-3-8-20/h1-16,27H/b26-16+ |
InChI Key |
FNRRSEPRFHKEJF-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11098824.png)

![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B11098834.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11098844.png)
![3-Pyridinecarbonitrile, 6-[[(2-bromophenyl)methylene]hydrazino]-2,4,5-trichloro-](/img/structure/B11098849.png)
![4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)


![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11098877.png)
![4-methyl-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11098879.png)
![3-{(2Z)-2-[4-(methylsulfanyl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11098887.png)


![N,N-diethyl-4-[(2Z)-2-[(4-fluorophenyl)imino]-3-(3-hydroxypropyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B11098913.png)
